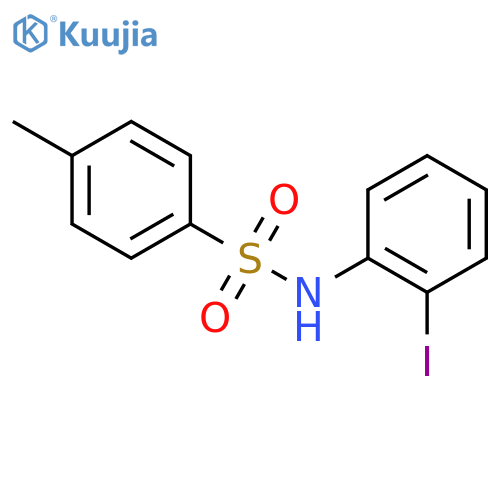

Cas no 61613-20-5 (N-Tosyl-2-iodoaniline)

N-Tosyl-2-iodoaniline 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, N-(2-iodophenyl)-4-methyl-

- N-Tosyl-2-iodoaniline

- N-(2-iodophenyl)-4-methylbenzenesulfonamide

- N-Tosyl-2-iodoanilin

- CBDivE_008347

- CS-0061312

- doi:10.14272/TZKVYDXSGFMXDH-UHFFFAOYSA-N.1

- SCHEMBL4376657

- 61613-20-5

- MFCD00574370

- N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide

- 10.14272/TZKVYDXSGFMXDH-UHFFFAOYSA-N.1

- AS-57577

- DTXSID70362400

- AKOS001294495

- W17475

- Z45635726

- STK040583

- DB-298833

-

- MDL: MFCD00574370

- インチ: InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3

- InChIKey: TZKVYDXSGFMXDH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I

計算された属性

- せいみつぶんしりょう: 372.96296

- どういたいしつりょう: 372.96335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 46.17

N-Tosyl-2-iodoaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131952-1g |

N-(2-Iodophenyl)-4-methylbenzenesulfonamide |

61613-20-5 | 97% | 1g |

¥1038 | 2023-04-13 | |

| TRC | T664060-1g |

N-Tosyl-2-iodoaniline |

61613-20-5 | 1g |

$ 161.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D771320-100mg |

N-Tosyl-2-iodoaniline |

61613-20-5 | 95% | 100mg |

$70 | 2025-02-20 | |

| Aaron | AR00EG01-250mg |

N-Tosyl-2-iodoaniline |

61613-20-5 | 97% | 250mg |

$27.00 | 2025-01-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194718A-5g |

N-Tosyl-2-iodoaniline |

61613-20-5 | 0.97 | 5g |

¥3632.4 | 2024-07-24 | |

| 1PlusChem | 1P00EFRP-1g |

N-Tosyl-2-iodoaniline |

61613-20-5 | 95% | 1g |

$832.00 | 2025-02-27 | |

| 1PlusChem | 1P00EFRP-250mg |

N-Tosyl-2-iodoaniline |

61613-20-5 | 95% | 250mg |

$344.00 | 2025-02-27 | |

| Aaron | AR00EG01-500mg |

N-Tosyl-2-iodoaniline |

61613-20-5 | 97% | 500mg |

$41.00 | 2025-01-24 | |

| abcr | AB513143-1g |

N-(2-Iodophenyl)-4-methylbenzenesulfonamide; . |

61613-20-5 | 1g |

€247.30 | 2025-03-19 | ||

| Ambeed | A716009-1g |

N-(2-Iodophenyl)-4-methylbenzenesulfonamide |

61613-20-5 | 97% | 1g |

$135.0 | 2025-03-16 |

N-Tosyl-2-iodoaniline 関連文献

-

Satrajit Indu,Krishna P. Kaliappan RSC Adv. 2018 8 21292

-

Manabu Hatano,Haruka Okamoto,Taro Kawakami,Kohei Toh,Hidefumi Nakatsuji,Akira Sakakura,Kazuaki Ishihara Chem. Sci. 2018 9 6361

-

Christine Wiebe,Claudine Schlemmer,Stefan Weck,Till Opatz Chem. Commun. 2011 47 9212

-

Toshio Nishikawa,Yuya Koide,Shigeo Kajii,Kyoko Wada,Miyuki Ishikawa,Minoru Isobe Org. Biomol. Chem. 2005 3 687

-

Wenzhe Geng,Hui Wang,Juan Xi,Ruonan Jiang,Jintao Guo,Keqiang Jiao,Mengyao Tang,Qing Liu,Lizhi Zhang,Hui Liu Org. Biomol. Chem. 2023 21 279

-

Huahua Liu,Li Wei,Zhiyuan Chen Org. Biomol. Chem. 2021 19 3359

-

Francesca Capitta,Lidia De Luca,Andrea Porcheddu RSC Adv. 2014 4 59297

-

Yasunari Monguchi,Shigeki Mori,Satoka Aoyagi,Azusa Tsutsui,Tomohiro Maegawa,Hironao Sajiki Org. Biomol. Chem. 2010 8 3338

-

Teng Liu,Shaofei Ni,Wusheng Guo Chem. Sci. 2022 13 6806

-

Ciaran P. Seath,Kirsty L. Wilson,Angus Campbell,Jenna M. Mowat,Allan J. B. Watson Chem. Commun. 2016 52 8703

N-Tosyl-2-iodoanilineに関する追加情報

Introduction to N-Tosyl-2-iodoaniline (CAS No. 61613-20-5)

N-Tosyl-2-iodoaniline, with the chemical formula C8H9INO2 and a CAS number of 61613-20-5, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of extensive interest among chemists and pharmacologists.

The structure of N-Tosyl-2-iodoaniline consists of an aniline core substituted with a tosyl group at the nitrogen position and an iodine atom at the second carbon position. This unique structural arrangement imparts distinct reactivity, making it a valuable tool in cross-coupling reactions, particularly in the Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential in drug development.

In recent years, N-Tosyl-2-iodoaniline has been increasingly utilized in the synthesis of pharmaceutical intermediates. Its ability to participate in palladium-catalyzed reactions has opened new avenues for the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The tosyl group enhances the stability of the intermediate, facilitating multiple synthetic steps without degradation.

The iodine atom in N-Tosyl-2-iodoaniline also plays a crucial role in its reactivity. Iodine is known for its ease of substitution, allowing for further functionalization through halogen exchange reactions. This property has been exploited in the development of libraries of compounds for high-throughput screening, enabling researchers to identify lead molecules with desired pharmacological properties.

Recent advancements in synthetic methodologies have further highlighted the utility of N-Tosyl-2-iodoaniline. For example, photochemical activation has been employed to enhance the efficiency of cross-coupling reactions involving this compound. This approach not only accelerates reaction times but also improves yields, making it an attractive option for industrial-scale synthesis.

The pharmaceutical industry has also benefited from the use of N-Tosyl-2-iodoaniline in drug discovery. Its incorporation into heterocyclic scaffolds has led to the identification of novel compounds with potent biological activity. These include inhibitors targeting enzymes involved in metabolic pathways relevant to neurological disorders and infectious diseases. The versatility of N-Tosyl-2-iodoaniline as a building block continues to drive innovation in medicinal chemistry.

In addition to its role in drug synthesis, N-Tosyl-2-iodoaniline has found applications in materials science. Its ability to undergo controlled functionalization makes it suitable for designing organic semiconductors and luminescent materials. These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of N-Tosyl-2-iodoaniline itself is a testament to the ingenuity of organic chemists. Traditional methods involve the reaction of 2-aminoanisole with iodine and para-toluenesulfonyl chloride, followed by purification steps to isolate the desired product. However, modern techniques have refined this process, improving scalability and reducing byproduct formation.

Ongoing research continues to explore new applications for N-Tosyl-2-iodoaniline. Scientists are investigating its potential use in catalysis, where it could serve as a ligand or catalyst precursor. Its unique electronic properties also make it a candidate for studying molecular interactions at the nanoscale, contributing to our understanding of chemical processes at a fundamental level.

The impact of N-Tosyl-2-iodoaniline extends beyond academic research. Its commercial availability ensures that industries can reliably incorporate it into their synthetic pipelines without significant hurdles. This accessibility is crucial for maintaining innovation and competitiveness in pharmaceuticals and specialty chemicals.

In conclusion, N-Tosyl-2-iodoaniline (CAS No. 61613-20-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its utility in materials science, and its potential for future discoveries underscore its importance. As research continues to evolve, it is likely that new applications for this versatile compound will emerge, further solidifying its place as a cornerstone of modern chemistry.

61613-20-5 (N-Tosyl-2-iodoaniline) 関連製品

- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)

- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)

- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)

- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)

- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))

- 1805071-90-2(6-Methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)